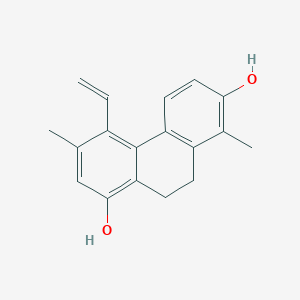![molecular formula C13H19NO4 B12565261 1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester CAS No. 199169-66-9](/img/structure/B12565261.png)
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . This compound is part of the pyrrole family, which is known for its aromatic heterocyclic structure containing a five-membered ring with one nitrogen atom. Pyrrole derivatives are significant in various fields due to their biological and chemical properties.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrrole-2-acetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrrole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Pyrrole derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: This compound can be used in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrole-2-acetic acid, which can then interact with biological targets. The specific pathways and molecular targets depend on the context of its application, such as its use in drug development or as a chemical intermediate .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester: This compound has a similar structure but with a methyl group instead of the ethyl ester, leading to different chemical properties and reactivity.
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This derivative has additional methyl groups on the pyrrole ring, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific ester group and the potential for diverse chemical modifications, making it a versatile intermediate in various synthetic applications.
Propriétés
Numéro CAS |
199169-66-9 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-11(15)9-10-7-6-8-14(10)12(16)18-13(2,3)4/h6-8H,5,9H2,1-4H3 |
Clé InChI |
MDOAKPQXYBXJII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC=CN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




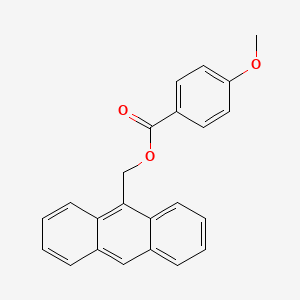
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
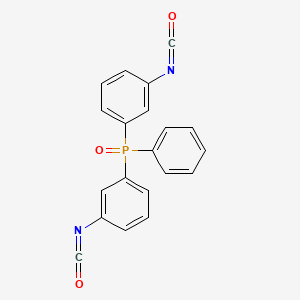
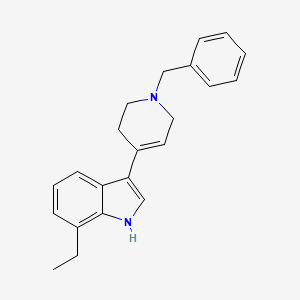
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
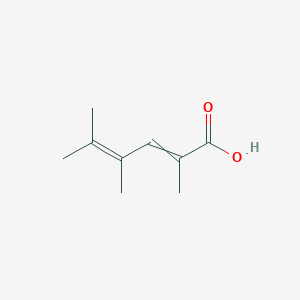
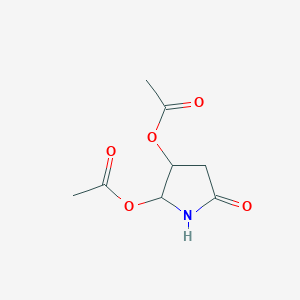

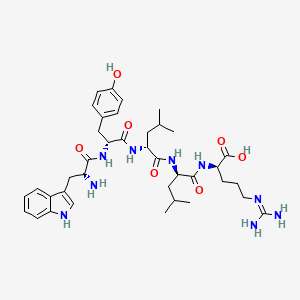
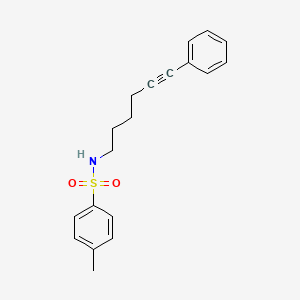
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
